1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound belongs to the thieno-fused bicyclic family, characterized by a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core. The structure features two distinct substituents: a 4-chlorobenzylthio group at position 1 and a 4-fluorobenzyl group at position 2. Synthesis typically involves reacting enaminone precursors with halogenated benzyl reagents under controlled conditions, as seen in analogous protocols for related thieno-fused systems .
Properties
CAS No. |
1215709-08-2 |
|---|---|
Molecular Formula |
C21H14ClFN4OS2 |
Molecular Weight |
456.94 |
IUPAC Name |
12-[(4-chlorophenyl)methylsulfanyl]-8-[(4-fluorophenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C21H14ClFN4OS2/c22-15-5-1-14(2-6-15)12-30-21-25-24-20-26(11-13-3-7-16(23)8-4-13)19(28)18-17(27(20)21)9-10-29-18/h1-10H,11-12H2 |
InChI Key |
KKGZTUZINNNPTI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)Cl)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological effects, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 456.9 g/mol. The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 456.9 g/mol |
| CAS Number | 1185075-51-7 |
Synthesis
The synthesis of this compound involves multiple steps, typically starting with the preparation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core through cyclization reactions involving appropriate precursors. Advanced synthetic techniques may be employed to optimize yield and purity for research applications.
Anticancer Properties
Research has indicated that derivatives of triazole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. A study reported that certain triazole derivatives showed IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and were active against breast cancer cell lines (T47D) with IC50 values of 27.3 μM .
Antimicrobial Activity
The compound's thiazole and triazole functionalities suggest potential antimicrobial properties. Similar compounds have demonstrated antibacterial and antifungal activities against a range of pathogens. For example, derivatives were tested against Mycobacterium tuberculosis and exhibited varying degrees of inhibition compared to standard treatments .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. Compounds with similar structures have shown significant inhibition of COX-2 activity in vitro. The IC50 values for some derivatives were comparable to celecoxib, a well-known anti-inflammatory drug . This suggests that this compound may also possess anti-inflammatory properties.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer proliferation and inflammatory responses. This interaction may modulate various biochemical pathways crucial for cellular function.
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives:
- Anticancer Activity : A derivative was found to inhibit cancer cell proliferation significantly in vitro.
- Antimicrobial Testing : Compounds showed promising results against both bacterial and fungal strains in laboratory settings.
- Inflammatory Response : In vivo studies demonstrated reduced inflammation markers in animal models treated with similar pyrimidine derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thieno-Fused Triazolopyrimidinones
Key analogs differ in substituent type and position, impacting biological activity and physicochemical properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzyl group (electron-withdrawing) in the target compound may enhance metabolic stability compared to the 2-ethoxybenzyl group (electron-donating) in its analog .
- Steric Effects : Bulky substituents like ethylcarboxylate reduce solubility but improve target selectivity, as observed in ethylcarboxylate-containing analogs .
Comparison with Thieno-Pyridazinones and Chromenone Derivatives
Compounds with alternative fused-ring systems exhibit distinct pharmacological profiles:
Key Observations :
- Substituent Synergy: The dual halogenated benzyl groups in the target compound are unique; analogs with single halogen substitutions (e.g., 4-chlorophenyl in pyridazinones) show moderate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
